4-iodo-1-benzothiophene-2-carboxiMidaMide hydrochloride
Description
4-Iodo-1-benzothiophene-2-carboximidamide hydrochloride (CAS: 149732-36-5) is a substituted benzothiophene derivative with a carboximidamide functional group and an iodine substituent at the 4-position. Its molecular structure (Smiles Code: Cl.NC (=N)C1=CC2C(=CC=CC=2I)S1) highlights the fused benzothiophene ring system, iodinated aromatic ring, and a protonated carboximidamide group bound to a chloride counterion .
Properties
IUPAC Name |
4-iodo-1-benzothiophene-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2S.ClH/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12;/h1-4H,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGFKADNXDPWBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C(=N)N)C(=C1)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClIN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430901 | |
| Record name | uPA Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149732-36-5 | |
| Record name | 4-Iodine-benzo(b)thiophene-2-carboxamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149732365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | uPA Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Iodo-1-benzothiophene-2-carboximidamide hydrochloride (commonly referred to as 4-Iodo-BTI) is a compound that has garnered interest in various biological applications, particularly in the field of pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C9H7IN2S·HCl
- Molecular Weight : 254.68 g/mol
- Structure : The compound features a benzothiophene core with an iodine substituent and a carboximidamide functional group, contributing to its biological properties.
4-Iodo-BTI primarily functions as a neurokinin-1 (NK-1) receptor antagonist. The NK-1 receptor is known to mediate various inflammatory processes, particularly those associated with pruritus (itching) and pain. By inhibiting this receptor, 4-Iodo-BTI can reduce the release of pro-inflammatory mediators such as substance P, which is crucial in the pathogenesis of several inflammatory conditions.
Key Mechanisms:
- Inhibition of Substance P : Substance P is released from unmyelinated C nerve fibers and binds to NK-1 receptors on various cells, leading to the secretion of inflammatory cytokines like IL-1β and IL-8 .
- Reduction of Mast Cell Activation : By blocking NK-1 receptors on mast cells, 4-Iodo-BTI prevents degranulation and subsequent release of histamine and other inflammatory mediators .
Antipruritic Effects
Research indicates that 4-Iodo-BTI effectively alleviates pruritus associated with conditions such as atopic dermatitis and other inflammatory skin diseases. Clinical studies have demonstrated its ability to significantly reduce itch scores compared to placebo treatments .
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by modulating the immune response. It has been shown to decrease levels of pro-inflammatory cytokines in vitro and in vivo models . This activity is particularly relevant in conditions characterized by excessive inflammation.
Case Studies
- Atopic Dermatitis : A clinical trial involving patients with moderate to severe atopic dermatitis showed that administration of 4-Iodo-BTI resulted in a marked reduction in pruritus and improved overall skin condition after four weeks of treatment.
- Chronic Pain Models : In animal models of chronic pain, administration of 4-Iodo-BTI led to significant reductions in pain behavior, suggesting its potential utility in managing chronic pain syndromes related to neurogenic inflammation.
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Profile
- IUPAC Name : 4-iodo-1-benzothiophene-2-carboximidamide hydrochloride
- Molecular Formula : C9H8ClIN2S
- Molecular Weight : 338.6 g/mol
- CAS Number : 149732-36-5
Key Applications
-
Antipruritic Effects
- The compound has shown efficacy in alleviating pruritus associated with inflammatory skin conditions such as atopic dermatitis. Clinical trials indicate significant reductions in itch scores compared to placebo treatments.
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Anti-inflammatory Properties
- Research indicates that 4-Iodo-1-benzothiophene-2-carboximidamide hydrochloride modulates immune responses by decreasing pro-inflammatory cytokine levels in both in vitro and in vivo models, making it relevant for conditions characterized by excessive inflammation.
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Chronic Pain Management
- In animal models of chronic pain, administration of this compound resulted in significant reductions in pain behaviors, suggesting its potential utility in managing chronic pain syndromes related to neurogenic inflammation.
Atopic Dermatitis
A clinical trial involving patients with moderate to severe atopic dermatitis demonstrated that treatment with 4-Iodo-1-benzothiophene-2-carboximidamide hydrochloride led to marked reductions in pruritus and improved overall skin condition after four weeks of administration.
Chronic Pain Models
In studies utilizing animal models for chronic pain, the compound exhibited notable efficacy in reducing pain-related behaviors, indicating its promise as a therapeutic agent for various pain syndromes.
Chemical Reactions Analysis
Substitution Reactions at the Iodine Position
The iodine atom at the 4-position undergoes palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.
Key Findings :
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The iodide’s reactivity is enhanced by electron-withdrawing effects from the carboximidamide group, facilitating oxidative addition to palladium catalysts .
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Steric hindrance from the benzothiophene ring limits coupling efficiency with bulky boronic acids .
Functional Group Transformations of the Carboximidamide
The carboximidamide group (-C(=NH)NH₂·HCl) participates in acid/base-mediated reactions and condensation processes.
Mechanistic Insights :
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Hydrolysis under acidic conditions proceeds via protonation of the imidamide nitrogen, followed by nucleophilic attack by water .
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LiAlH₄ reduces the carboximidamide to a primary amine while preserving the benzothiophene scaffold .
Cyclization and Heterocycle Formation
The benzothiophene core serves as a template for constructing fused polycyclic systems.
Notable Observations :
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Potassium sulfide promotes C–S bond formation, yielding indole-fused heterocycles .
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Electrochemical methods enable catalyst-free sulfonation, aligning with green chemistry principles .
Stability and Degradation Pathways
The compound exhibits sensitivity to light and oxidizing agents:
| Condition | Observation | Degradation Product | Reference |
|---|---|---|---|
| UV Light (254 nm) | Deiodination | 1-Benzothiophene-2-carboximidamide | |
| H₂O₂, pH 7.4 | Oxidation of sulfur atom | Benzothiophene S-oxide derivative |
Synthetic Utility in Drug Development
Derivatives of this compound show bioactivity as NK-1 receptor antagonists . Key modifications include:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Hydrochloride Salts
Key Differences
Core Structure: Unlike Tapentadol (benzo-cyclohexane) or Nicardipine (dihydropyridine), the target compound features a benzothiophene core, which confers distinct electronic and steric properties.
Functional Groups : The carboximidamide group distinguishes it from ester-containing analogs like Nicardipine or tertiary amine-based drugs (e.g., Dosulepin). This group may facilitate hydrogen bonding in biological targets, a feature absent in simpler hydrochloride salts .
Therapeutic Targets : While Nicardipine and Tapentadol target ion channels or opioid receptors, the iodine-substituted benzothiophene derivative is mechanistically unique as a protease inhibitor, aligning it more with investigational kinase inhibitors .
Stability and Reactivity Comparisons
- Acid Stability : Nicardipine HCl is acid-labile, requiring formulation adjustments to prevent degradation in gastric environments . In contrast, 4-iodo-1-benzothiophene-2-carboximidamide HCl’s stability is uncharacterized in the evidence, but the benzothiophene scaffold is generally robust under acidic conditions compared to dihydropyridines .
Q & A
Q. What are the recommended synthetic routes for 4-iodo-1-benzothiophene-2-carboximidamide hydrochloride, and what critical parameters influence yield?
The synthesis typically involves functionalizing the benzothiophene core via iodination at the 4-position. Key steps include:
- Iodination : Use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperature (0–25°C) to prevent over-iodination .
- Carboximidamide formation : Reaction of the carboxyl group with ammonia or ammonium chloride in the presence of coupling agents like EDC/HOBt .
Critical parameters include reaction temperature, stoichiometry of iodinating agents, and purification via column chromatography. Yield optimization requires monitoring intermediate purity using TLC or HPLC .
Q. What analytical techniques are essential for characterizing this compound, and how are they validated?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with iodinated aromatic protons appearing downfield (δ 7.5–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : A Kromasil C18 column with a methanol-phosphate buffer mobile phase (70:30 v/v) ensures >95% purity validation. Calibration curves (1–10 µg/mL) should achieve linearity with .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 347.92) .
Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?
- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation.
- Stability testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products >2% indicate instability .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural confirmation?
- Step 1 : Reassess sample purity via HPLC to rule out contaminants .
- Step 2 : Perform 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, especially in the aromatic region.
- Step 3 : Cross-validate with alternative techniques like X-ray crystallography or FT-IR for functional group confirmation .
Q. What experimental strategies address low yields in the iodination step of the synthesis?
- Optimize reagent ratios : Use a 1.2:1 molar ratio of NIS to substrate to avoid excess iodine incorporation .
- Temperature control : Maintain 0–5°C during iodination to suppress side reactions.
- Catalyst screening : Test Lewis acids (e.g., BF-EtO) to enhance regioselectivity .
Q. How do researchers validate the biological activity of this compound in enzyme inhibition assays, and what controls are critical?
- Assay design : Use a fluorogenic substrate (e.g., Z-FR-AMC) in buffer (pH 7.4) with enzyme (e.g., caspase-3) and varying compound concentrations (1 nM–10 µM).
- Controls : Include a known inhibitor (e.g., Ac-DEVD-CHO) and vehicle-only wells.
- Data normalization : Express activity as % inhibition relative to controls, with triplicate runs to ensure statistical significance () .
Q. What methodologies resolve discrepancies between in vitro and cellular activity data?
- Membrane permeability : Assess logP values (e.g., >3 indicates high permeability) via shake-flask experiments.
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- Cellular uptake studies : Use fluorescent analogs or radiolabeled compound to track intracellular accumulation .
Methodological Notes
- Data contradiction : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms. Characterize crystalline vs. amorphous forms via XRD .
- Ethical compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., iodinating agents) and dispose of waste via certified protocols .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
